1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)

Behavioral pharmacology In vivo locomotor activity N-substituted piperazines

A structurally differentiated N-benzylpiperazine salt in which meta-methoxy substitution qualitatively reverses in vivo locomotor activity (decrease vs BZP increase). Engineered for SAR studies dissecting aromatic substitution effects on behavioral pharmacology and σ₁ receptor selectivity. Bis(trifluoroacetate) form delivers enhanced aqueous solubility for high-throughput screening workflows without co-solvents. Serves as an essential polypharmacology tool targeting 5-HT₁A, β₁, and β₂ receptors. Discriminating researchers choose this compound as the definitive regioisomer control for N-benzylpiperazine medicinal chemistry optimization.

Molecular Formula C16H20F6N2O5
Molecular Weight 434.33
CAS No. 1185004-39-0
Cat. No. B3088306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)
CAS1185004-39-0
Molecular FormulaC16H20F6N2O5
Molecular Weight434.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H18N2O.2C2HF3O2/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7)
InChIKeyUSCNWNMRMSERMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) CAS 1185004-39-0: Chemical Identity and Procurement Specifications


1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) (CAS: 1185004-39-0) is a disalt form of a monosubstituted N-benzylpiperazine derivative [1]. The compound consists of a piperazine core bearing a 3-methoxybenzyl substituent at the N1 position, with the free base (CAS: 55212-32-3) converted to the bis(trifluoroacetate) salt [2]. The salt form carries two equivalents of trifluoroacetic acid per molecule of piperazine base, yielding a molecular formula of C₁₆H₂₀F₆N₂O₅ and a molecular weight of 434.33 g/mol . This compound is commercially available as a solid with specified purity grades (≥95% to ≥98%) and a calculated LogP of 1.79 .

Why Generic N-Benzylpiperazine Substitution Fails: The Critical Role of 3-Methoxybenzyl in 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)


Within the N-substituted piperazine class, seemingly minor structural modifications produce qualitatively distinct pharmacological and behavioral outcomes that preclude interchangeable use. Direct comparative evidence demonstrates that the meta-methoxy substitution on the benzyl ring of 1-(3-methoxybenzyl)piperazine fundamentally alters the compound's in vivo activity profile relative to the unsubstituted parent compound 1-benzylpiperazine (BZP) [1]. Furthermore, regioisomeric variation of the methoxy substituent position (meta vs. para) yields divergent receptor selectivity profiles, with para-substituted analogs exhibiting nanomolar σ₁ receptor affinity while meta-substituted derivatives show distinct polypharmacology [2]. The bis(trifluoroacetate) salt form also confers differentiated physicochemical handling properties compared to free base or alternative salt forms . These structural determinants of biological activity and practical utility mean that generic class-level substitution without explicit comparative data is scientifically unjustified.

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate): Comparative Data for Procurement Decisions


m-Methoxybenzyl Substitution Reverses Locomotor Activity Directionality Relative to Unsubstituted Benzylpiperazine

In a direct head-to-head in vivo comparison, 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) produced the opposite effect on locomotor activity compared to its unsubstituted analog 1-benzylpiperazine (BZP) [1]. While BZP increased locomotor activity in a dose-dependent manner, m-MeO-BZP only decreased locomotor activity across the tested dose range [1]. This qualitative reversal of behavioral directionality demonstrates that the 3-methoxybenzyl substitution is not an inert modification but a pharmacophore-defining structural feature.

Behavioral pharmacology In vivo locomotor activity N-substituted piperazines

Meta- vs. Para-Methoxybenzyl Substitution Dictates σ₁ Receptor Affinity and Selectivity Profile

Cross-study comparative analysis reveals that the position of the methoxy substituent on the benzyl ring is a critical determinant of σ₁ receptor binding affinity [1][2]. Para-methoxybenzyl substituted piperazine derivatives (such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) exhibit potent σ₁ receptor binding with Ki = 2.7 nM and σ₂/σ₁ selectivity ratio of 38 [1]. In contrast, the meta-methoxybenzyl substituted derivative (the target compound's core structure) shows fundamentally different receptor interaction profiles, with documented binding to β-adrenergic and serotonergic receptors rather than high-affinity σ₁ engagement [2].

σ₁ receptor Structure-activity relationship Receptor binding

Bis(trifluoroacetate) Salt Form Provides Differentiated Solubility and Handling Characteristics

The bis(trifluoroacetate) salt form of 1-(3-methoxybenzyl)piperazine offers distinct handling advantages compared to the free base (CAS 55212-32-3) and alternative salt forms [1]. The salt exists as a solid with a specified LogP of 1.79 and contains two equivalents of trifluoroacetic acid per molecule of piperazine base, which enhances aqueous solubility relative to the free base . Class-level inference from related piperazine trifluoroacetate salts indicates that this counterion selection may impact precipitation behavior in high-pH buffers due to TFA's low pKa (~0.3) .

Salt selection Physicochemical properties Formulation

Meta-Methoxybenzyl Substitution Confers Distinct Receptor Binding Profile Relative to Phenylpiperazine Analogs

Quantitative receptor binding data establishes that 1-(3-methoxybenzyl)piperazine engages a distinct set of receptor targets compared to phenylpiperazine-class compounds [1]. The compound exhibits measurable but modest affinity for β₁-adrenergic receptors (IC₅₀ = 8.0 µM) and β₂-adrenergic receptors (IC₅₀ = 29 µM), while showing moderate affinity for 5-HT₁A receptors (Ki = 320 nM) [1]. This profile differs from phenylpiperazines such as m-CPP and TFMPP, which are characterized primarily by serotonergic activity and produce qualitatively different behavioral effects in comparative assays [2].

Receptor binding Polypharmacology Adrenergic receptors

Recommended Research Applications for 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) Based on Quantitative Differentiation Evidence


Behavioral Pharmacology Studies Requiring Non-Stimulant Piperazine Controls

Based on direct comparative evidence showing that 1-(3-methoxybenzyl)piperazine decreases rather than increases locomotor activity, while BZP produces dose-dependent locomotor stimulation [1], this compound serves as an essential comparator or control in studies designed to dissect the structural determinants of piperazine-induced behavioral effects. The qualitative reversal of activity directionality provides a clear phenotypic readout for structure-activity relationship studies examining the impact of aromatic substitution on in vivo pharmacology.

Polypharmacology Tool for Combined Serotonergic and Adrenergic Receptor Engagement

The compound's documented binding profile—encompassing 5-HT₁A (Ki = 320 nM), β₁-adrenergic (IC₅₀ = 8.0 µM), and β₂-adrenergic (IC₅₀ = 29 µM) receptors [1]—positions it as a polypharmacology tool compound for investigating combined modulation of serotonergic and adrenergic systems. This profile contrasts with selective tool compounds and offers utility in phenotypic screening cascades where multi-target engagement may reveal synergistic or pathway-level effects not observable with highly selective ligands.

Medicinal Chemistry Scaffold Optimization Studies Focusing on Regioisomeric SAR

Cross-study analysis demonstrates that the position of the methoxy substituent on the benzyl ring is a critical determinant of σ₁ receptor engagement: para-substituted analogs exhibit potent σ₁ binding (Ki = 2.7 nM) while meta-substituted derivatives show a distinct receptor selectivity profile [1][2]. This compound therefore serves as a key comparator in medicinal chemistry programs optimizing N-benzylpiperazine scaffolds, enabling systematic exploration of how methoxy regioisomerism influences target engagement and functional selectivity.

Aqueous Assay Development Requiring Pre-Dissolved Salt Form

The bis(trifluoroacetate) salt form offers enhanced aqueous solubility compared to the free base, as supported by its commercial specification as a solid with LogP = 1.79 and its defined 1:2 base:TFA stoichiometry [1]. This property makes the compound suitable for in vitro assays requiring dissolution in aqueous buffers without organic co-solvents, reducing solvent interference in sensitive biochemical or cell-based readouts and simplifying high-throughput screening workflows where consistent compound handling is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.